

Application of Dabigatran-d4 in Drug-Drug Interaction Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Dabigatran-d4

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Introduction

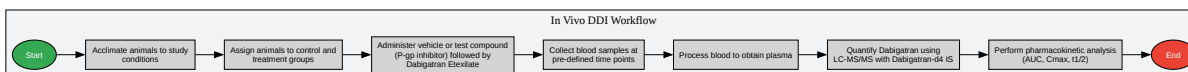
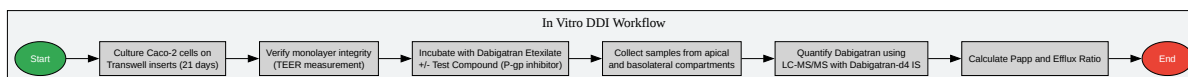
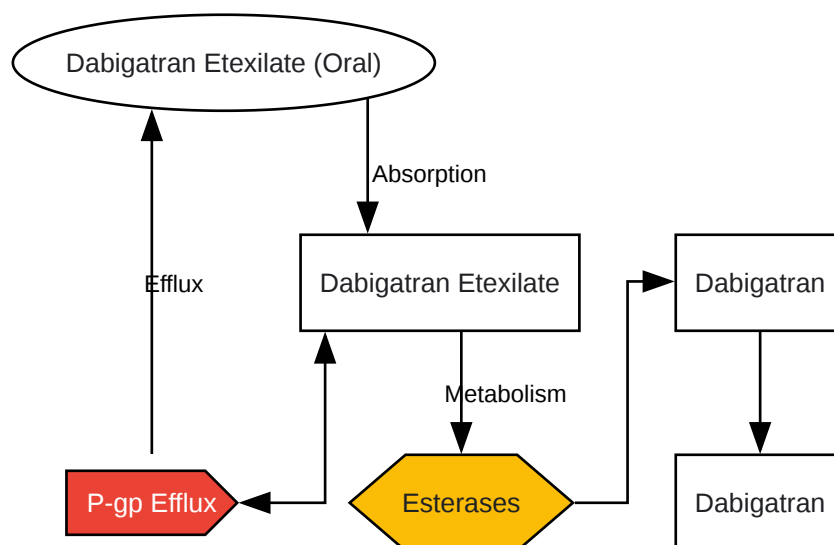
Dabigatran etexilate, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant. As a substrate for the P-glycoprotein (P-gp) efflux transporter, its absorption and plasma concentrations can be significantly altered by co-administered drugs that inhibit or induce P-gp, leading to potential drug-drug interactions (DDIs).[1][2][3] **Dabigatran-d4**, a stable isotope-labeled version of dabigatran, serves as a critical internal standard for the accurate quantification of dabigatran in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This document provides detailed application notes and experimental protocols for the use of **Dabigatran-d4** in DDI studies.

Mechanism of Dabigatran Etexilate Metabolism and Transport

Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, by esterases in the plasma and liver.[6][7] The absorption of dabigatran etexilate is significantly influenced by the P-gp transporter located in the apical membrane of intestinal epithelial cells. P-gp actively pumps dabigatran etexilate back into the intestinal lumen, thereby limiting its oral bioavailability.[1][8] Co-administration with P-gp inhibitors can lead to increased dabigatran

plasma concentrations and a higher risk of bleeding, while P-gp inducers can decrease dabigatran levels, potentially reducing its anticoagulant efficacy.[1][9][10]

Metabolic and Transport Pathway of Dabigatran Etexilate



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References

- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. reference.medscape.com [reference.medscape.com]
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